
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer cell growth and proliferation. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are a number of future directions for research involving N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for industrial production. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to investigate the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in combination with other anti-cancer drugs to improve treatment outcomes.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-10-25(23(27)16-7-9-20(28-3)21(13-16)29-4)14-18-12-17-11-15(2)6-8-19(17)24-22(18)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWUSXSDJWAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




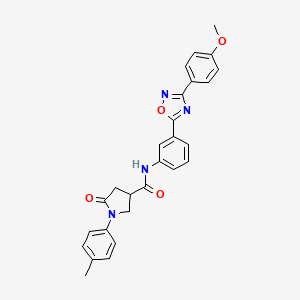

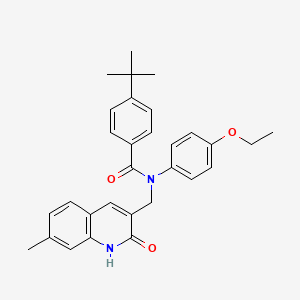
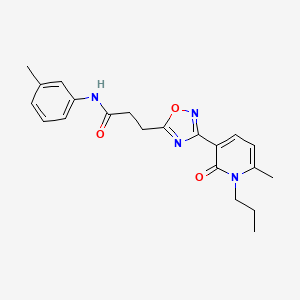
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

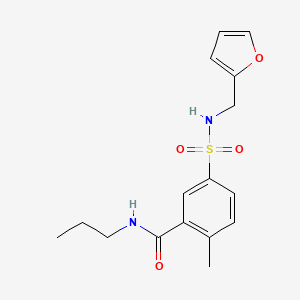
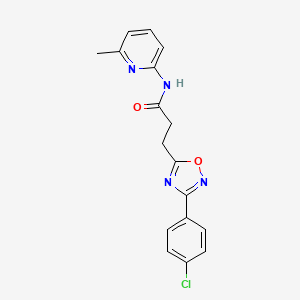

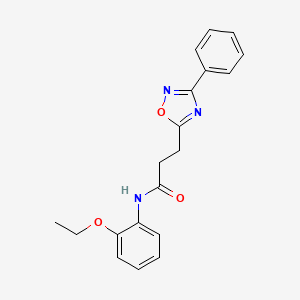
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)